Structural Differentiation: 2-Thienyl vs. 2-Phenyl Substitution at C2 in Imidazo[1,2-a]pyrazin-8(7H)-ones
This compound incorporates a 2-thienyl substituent at C2, whereas the majority of commercially available and literature-reported 7-aryl-imidazo[1,2-a]pyrazin-8(7H)-ones bear a 2-phenyl or 2-methyl group at this position. In the broader imidazo[1,2-a]pyrazine chemical space, thienyl substitution at the 2-position has been associated with altered kinase selectivity profiles compared to phenyl analogs, as demonstrated by the Aurora kinase inhibitor program where 2-thienyl-containing analogs exhibited distinct selectivity fingerprints [1]. The sulfur atom in the thienyl ring provides a hydrogen-bond acceptor site and altered π-stacking geometry not available in carbocyclic phenyl analogs.
| Evidence Dimension | C2 substituent heteroatom character and electronic properties |
|---|---|
| Target Compound Data | 2-thienyl (C4H3S, sulfur-containing heteroaromatic) at C2 position |
| Comparator Or Baseline | 2-phenyl (C6H5, all-carbon aromatic) at C2 position—the most common substituent in published 7-aryl-imidazo[1,2-a]pyrazin-8(7H)-one series |
| Quantified Difference | Qualitative difference: presence of sulfur heteroatom; altered H-bond acceptor capability and π-electron distribution. Quantitative target-specific difference not yet reported for this exact compound. |
| Conditions | Comparative structural analysis; experimental binding/activity data for this specific compound are not available in primary literature as of the search date. |
Why This Matters
For medicinal chemistry programs targeting kinases with selectivity requirements around the hinge-binding region, the 2-thienyl substitution may confer binding-mode differences relative to 2-phenyl analogs that cannot be predicted without experimental validation.
- [1] Belanger, D.B.; Curran, P.J.; Hruza, A.; Voigt, J.; et al. Discovery of Imidazo[1,2-a]pyrazine-Based Aurora Kinase Inhibitors. Bioorg. Med. Chem. Lett. 2010, 20, 6739–6743. View Source
